Methyl alpha-Hydroxy-6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetate
Overview
Description
Methyl alpha-Hydroxy-6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetate is a complex organic compound belonging to the imidazo[1,2-a]pyridine family. This class of compounds is known for its valuable heterocyclic scaffolds, which are widely used in organic synthesis and pharmaceutical chemistry . The compound’s unique structure makes it a subject of interest in various scientific research fields.
Mechanism of Action
Target of Action
It is noted that a similar compound, 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine, is an impurity of zolpidem, a selective non-benzodiazepine gabaa receptor agonist
Mode of Action
It is known that compounds with a pyridine nitrogen have traditionally been assumed to be protonated in enzyme active sites, with the protonated pyridine ring providing resonance stabilization of carbanionic intermediates . This could potentially be a part of the compound’s interaction with its targets.
Biochemical Analysis
Biochemical Properties
Compounds with similar structures, such as imidazo[1,2-a]pyridine analogues, have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl alpha-Hydroxy-6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetate typically involves the condensation of 2-aminopyridine with aldehydes or alkenes. One common method is the Groebke-Blackburn-Bienaymé reaction, which is a three-component reaction involving an aldehyde, an isocyanide, and 2-aminopyridine . This reaction can be catalyzed by various agents, including transition metals and metal-free catalysts .
Industrial Production Methods
Industrial production methods for this compound often involve the use of high-throughput synthesis techniques to ensure scalability and efficiency. These methods may include the use of automated synthesizers and continuous flow reactors to optimize reaction conditions and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl alpha-Hydroxy-6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl alpha-Hydroxy-6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine: An impurity of Zolpidem, a selective non-benzodiazepine GABAA receptor agonist.
6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetamide: Another derivative with similar structural features.
Uniqueness
Methyl alpha-Hydroxy-6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetate is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-hydroxy-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-11-4-7-13(8-5-11)15-16(17(21)18(22)23-3)20-10-12(2)6-9-14(20)19-15/h4-10,17,21H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEHMCXAEGAQSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)C(C(=O)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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